2',3,3,5'-四甲基丁酰苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, a tetradentate Schiff base ligand was synthesized from a reaction involving hydroxyacetophenone, formaldehyde, and ethylenediamine . Similarly, the synthesis of a supercrowded tetraferrocenylthiophene compound was achieved through a Negishi ferrocenylation reaction . These methods suggest that the synthesis of 2',3,3,5'-Tetramethylbutyrophenone could also involve multi-step organic reactions with careful selection of reagents and catalysts.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. The crystal structure of 2,3,5,6-tetramethyl-1,4-benzoquinone was analyzed using three-dimensional counter data, revealing details about bond lengths and molecular stacking . This type of analysis is essential for 2',3,3,5'-Tetramethylbutyrophenone as well, as it would provide insights into its molecular geometry and potential intermolecular interactions.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the synthesis of octahydroxanthene-1,8-dione via condensation and the evaluation of acetophenone derivatives as leukotriene receptor antagonists . These studies highlight the reactivity of the compounds under different conditions and with various reagents, which is relevant for understanding the chemical behavior of 2',3,3,5'-Tetramethylbutyrophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often determined by their molecular structure. For example, the electrochemical properties of a tetraferrocenylthiophene compound were investigated using cyclic voltammetry, revealing information about its electron-transfer processes . Similarly, the design of a tetradentate ligand system for polymetallic coordination chemistry was based on the planarity and rigidity of the core structure, affecting its coordination modes and catalytic potential . These analyses are pertinent to 2',3,3,5'-Tetramethylbutyrophenone, as its properties would also be influenced by its molecular framework.

科学研究应用

白三烯受体拮抗剂:已经探索了2',3,3,5'-四甲基丁酰苯酮衍生物作为白三烯受体拮抗剂的潜力,特别是在哮喘治疗的背景下。这些衍生物表现出阻断白三烯诱导的豚鼠回肠收缩的能力,表明它们有潜力作为抗哮喘药物(Dillard et al., 1987)。

电化学研究:一项研究从2',3,3,5'-四甲基丁酰苯酮的衍生物合成了一个四齿螯基席夫碱配体,然后用于制备镍(II)-席夫碱配合物。该配合物被分析其电化学性质,可能有助于新材料和催化剂的开发(Ourari et al., 2014)。

代谢和内分泌干扰活性研究:对2',3,3,5'-四甲基丁酰苯酮的研究集中在其在大鼠和人类肝微粒体中的代谢以及其内分泌干扰活性。这项工作对于理解这类化合物的环境和健康影响至关重要(Watanabe et al., 2015)。

从酸性溶液中提取铜:一项研究突出了2',3,3,5'-四甲基丁酰苯酮肟在从酸性硫酸盐溶液中提取铜方面的应用,展示了它在金属回收和循环过程中的潜力(Szymanowski et al., 1983)。

化学催化:该化合物已经在化学催化的背景下进行了探索,特别是在对乙基苯选择氧化以产生苯乙酮的过程中,这是一种有价值的化学中间体(Liu et al., 2020)。

光环化研究:通过对α-氨基烷基芳基酮的光环化研究,包括2',3,3,5'-四甲基丁酰苯酮衍生物,研究了2-氨基环丁醇的立体选择性合成,揭示了与有机化学和药物开发相关的反应机制(Griesbeck & Heckroth, 2002)。

血管药理学:对二氢丹参酮进行的研究,这是一种结构类似于2',3,3,5'-四甲基丁酰苯酮的亲脂性成分,调查了其对大鼠冠状动脉的影响,增进了我们对血管药理学和潜在治疗应用的理解(Lam et al., 2008)。

动物体内代谢:对大鼠和狗体内2',3,3,5'-四甲基丁酰苯酮的代谢进行的调查提供了关于这类化合物在体内如何被处理的见解,这对于评估它们在医学和环境背景下的安全性和有效性至关重要(Astill et al., 1959)。

皮肤美白活性:已经确定该化合物的衍生物作为小鼠酪氨酸酶的抑制剂,暗示了其在皮肤护理中的潜在应用,特别是用于治疗色素沉着疾病(Ding et al., 2011)。

酶促合成:其衍生物已经在酶促反应中用于特定有机酸的合成,展示了它在生物催化和有机合成中的实用性(Fechter et al., 2007)。

安全和危害

- Irritant : Avoid skin and eye contact.

- Flammable : Keep away from open flames or sparks.

- Toxicity : Limited information available; handle with care.

- Storage : Store in a cool, dry place away from direct sunlight.

未来方向

Research on 2’,3,3,5’-Tetramethylbutyrophenone continues to explore its applications in photopolymerization, drug delivery, and materials science. Further studies are needed to optimize its efficiency, stability, and safety profiles.

属性

IUPAC Name |

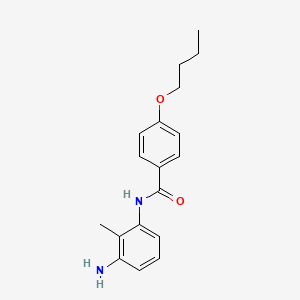

1-(2,5-dimethylphenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-6-7-11(2)12(8-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKZTXIMDCXDKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642392 |

Source

|

| Record name | 1-(2,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3,3,5'-Tetramethylbutyrophenone | |

CAS RN |

898764-50-6 |

Source

|

| Record name | 1-(2,5-Dimethylphenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)